SGLT2 vs SGLT1 Selectivity Ratio: TA-1887 Compared to Clinical SGLT2 Inhibitors
TA-1887 exhibits a defined SGLT2/SGLT1 selectivity profile. The IC50 for human SGLT2 is 1.4 nM, while the IC50 for human SGLT1 is 230 nM, yielding a selectivity ratio of approximately 164-fold for SGLT2 over SGLT1 [1]. An alternative source reports a slightly different hSGLT2 IC50 of 1.1 nM with the same hSGLT1 IC50 of 230 nM [2]. This selectivity profile is described in the literature as being 'similar to canagliflozin,' providing a benchmark for cross-study comparison within the SGLT2 inhibitor class [3].
| Evidence Dimension | In vitro SGLT2 vs SGLT1 inhibitory potency |
|---|---|
| Target Compound Data | hSGLT2 IC50 = 1.4 nM (or 1.1 nM); hSGLT1 IC50 = 230 nM |
| Comparator Or Baseline | Selectivity ratio approximately 164-fold for SGLT2 over SGLT1; literature states selectivity 'similar to canagliflozin' |
| Quantified Difference | SGLT2/SGLT1 selectivity ratio = ~164 (based on 230 nM / 1.4 nM) or ~209 (based on 230 nM / 1.1 nM) |
| Conditions | In vitro enzyme inhibition assay; recombinant human SGLT2 and SGLT1 |
Why This Matters
Quantitative selectivity data enables researchers to distinguish TA-1887 from less selective SGLT2 inhibitors (e.g., sotagliflozin, which has significant SGLT1 inhibitory activity) and informs experimental design where SGLT1-mediated off-target effects must be minimized.
- [1] MedChemExpress. TA-1887 (JNJ-39933673) Product Datasheet. View Source
- [2] PMC5591191 / Reference 13 therein. Effect of a SGLT2 inhibitor on the systemic and intrarenal renin-angiotensin system in subtotally nephrectomized rats. View Source
- [3] Sugizaki T, et al. Treatment of diabetic mice with the SGLT2 inhibitor TA-1887 antagonizes diabetic cachexia and decreases mortality. NPJ Aging Mech Dis. 2017;3:12. View Source
